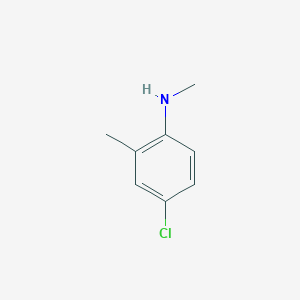

4-Chloro-2,N-dimethylaniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-2,N-dimethylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a chloro group at the fourth position and two methyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

4-Chloro-2,N-dimethylaniline can be synthesized through several methods. One common method involves the alkylation of 4-chloroaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced by the alkylation of 4-chloroaniline with methanol in the presence of an acid catalyst. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors, and the product is isolated through distillation and purification processes.

化学反应分析

Types of Reactions

4-Chloro-2,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2,N-dimethylaniline.

Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Substitution reactions often require the presence of a catalyst or a strong base.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: 2,N-dimethylaniline.

Substitution: Various substituted anilines depending on the reagent used.

科学研究应用

4-Chloro-2,N-dimethylaniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: this compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

作用机制

The mechanism of action of 4-Chloro-2,N-dimethylaniline involves its interaction with various molecular targets. The chloro group and the dimethylamino group play crucial roles in its reactivity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity.

相似化合物的比较

Similar Compounds

- 2-Chloro-N,N-dimethylaniline

- 4-Bromo-N,N-dimethylaniline

- 4-Ethynyl-N,N-dimethylaniline

Comparison

4-Chloro-2,N-dimethylaniline is unique due to the presence of the chloro group at the fourth position, which imparts distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and is used in specific applications where the chloro group enhances its effectiveness.

生物活性

4-Chloro-2,N-dimethylaniline (C8H10ClN) is an aromatic amine that has garnered attention for its various biological activities, including antimicrobial, antifungal, and potential cytotoxic effects. This article examines the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showing Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain tested.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

| Candida albicans | 125 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Cytotoxic Effects

In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways.

Case Study: Cytotoxicity in Cancer Cells

A notable case study involved treating MCF-7 cells with varying concentrations of the compound over a period of 48 hours. The results indicated a dose-dependent increase in cell death:

Table 2: Cytotoxicity Results on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 65 |

| 30 | 40 |

| 50 | 15 |

Toxicological Considerations

While exploring its biological activities, it is crucial to consider the toxicological profile of this compound. Reports indicate that it can cause skin irritation and has harmful effects if ingested. The compound's safety data suggests that it falls under hazardous classifications due to its potential acute toxicity.

Table 3: Toxicological Data Summary

| Endpoint | Value |

|---|---|

| Acute Toxicity (Oral) | H302 |

| Skin Irritation | H315 |

| Environmental Hazard | Not classified |

属性

CAS 编号 |

30273-07-5 |

|---|---|

分子式 |

C8H10ClN |

分子量 |

155.62 g/mol |

IUPAC 名称 |

4-chloro-N,2-dimethylaniline |

InChI |

InChI=1S/C8H10ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 |

InChI 键 |

OWSBCCVKVBSMGU-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)Cl)NC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。